2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid
Description
2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid is a substituted arylpropionic acid derivative characterized by a phenyl ring substituted at the para position with a benzyloxy (-OCH₂C₆H₅) group. The propanoic acid backbone features a geminal dimethyl group at the α-carbon, enhancing steric hindrance and influencing both physicochemical properties and biological activity.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-methyl-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O3/c1-17(2,16(18)19)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,19) |
InChI Key |
XLLFTZRAOVWUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Formation of the Propanoic Acid Derivative: The protected intermediate is then subjected to a Friedel-Crafts acylation reaction using isobutyryl chloride and a Lewis acid catalyst like aluminum chloride to introduce the 2-methylpropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) and various nucleophiles like alkyl halides.
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 2-(4-(Benzyloxy)phenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been investigated for its role as a precursor or intermediate in the synthesis of various pharmacologically active compounds. Notably, it has been linked to the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents.
- Selective Estrogen Receptor Modulators (SERMs) : The synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, an important intermediate for bazedoxifene (a SERM), involves derivatives of 2-(4-(benzyloxy)phenyl)-2-methylpropanoic acid. Bazedoxifene is used for the treatment of postmenopausal osteoporosis, highlighting the compound's relevance in hormone-related therapies .
- PPAR Agonists : Research has shown that derivatives of this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are critical targets for managing metabolic disorders such as type 2 diabetes and hyperlipidemia. Compounds derived from 4-benzyloxy and related structures have demonstrated anti-hyperlipidemic and antioxidant properties .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure influence biological activity.
- GPR34 Antagonists : A recent study identified derivatives of this compound as potent antagonists of GPR34, a receptor implicated in various disease processes. The most potent compound exhibited low cytotoxicity and significant efficacy in animal models of neuropathic pain . This underscores the importance of SAR studies in optimizing compounds for therapeutic use.
- Anticonvulsant Activity : Another line of research focused on developing derivatives with anticonvulsant properties, where modifications to the benzyloxy group were explored to enhance efficacy against seizures. These studies suggest potential applications in treating epilepsy and other central nervous system disorders .
Therapeutic Potential
The therapeutic implications of this compound extend beyond its use as a precursor or intermediate.
- Neuroprotective Agents : Some derivatives have shown promise as neuroprotective agents, particularly in models of Parkinson's disease. These compounds demonstrated potent MAO-B inhibitory activity and antioxidant effects, suggesting their potential utility in neurodegenerative disease management .
- Anti-inflammatory Properties : The compound's derivatives have also been evaluated for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s core structure aligns with fibrates and other arylpropionic acids, but its benzyloxy substituent distinguishes it from analogs. Key structural comparisons include:
Key Observations :
- Steric Effects: The bulky benzyloxy group may hinder interactions with target enzymes compared to smaller substituents like chlorobenzoyl in fenofibric acid .
Pharmacological Activity
While direct activity data for this compound is absent in the evidence, comparisons can be inferred from analogs:
- Bezafibrate : Reduces triglycerides (43%) and cholesterol (20–25%) at 600 mg/day, attributed to PPAR-α activation .
- Fenofibric Acid: Lowers LDL and triglycerides while increasing HDL, with a mechanism linked to lipoprotein lipase activation .
- Radiotherapy Sensitizers: Compounds like 19p–19s () share the 2-methylpropanoic acid core but feature amide-linked substituents. Their efficacy as sensitizers suggests structural flexibility for diverse applications.
Hypothesis : The benzyloxy group’s electron-rich aromatic system might enhance antioxidant or anti-inflammatory activity, but this requires experimental validation.
Physicochemical Properties
- Acidity: The pKa of 2-methylpropanoic acid derivatives is typically ~4–5 (e.g., 4.42 for the hydroxyethyl analog, ). The benzyloxy group’s electron-donating nature may slightly increase pKa compared to electron-withdrawing groups (e.g., 4-chlorobenzoyl in fenofibric acid) .
- Solubility : Predicted boiling point (362°C) and density (1.15 g/cm³) for the hydroxyethyl analog () suggest moderate solubility in organic solvents, which may be reduced further by the benzyloxy group’s hydrophobicity.
Biological Activity
2-(4-(Benzyloxy)phenyl)-2-methylpropanoic acid, often referred to as a benzyloxy derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzyloxy group attached to a phenyl ring, with a branched propanoic acid moiety. This unique structure is thought to contribute to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory and neurodegenerative pathways.
Potential Mechanisms:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. For instance, derivatives of benzyloxy compounds have been studied for their MAO-B inhibitory activity, which is relevant in Parkinson's disease treatment .
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
Biological Activity Studies
Recent studies have investigated the biological activities of this compound and its derivatives. Below are key findings:
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Parkinson’s Disease : A study evaluated the compound's efficacy as a MAO-B inhibitor, showing promising results in reducing symptoms associated with Parkinson's disease through modulation of neurotransmitter levels .
- Anticonvulsant Activity : Research on alaninamide derivatives, including those with benzyloxy substitutions, demonstrated significant anticonvulsant effects in mouse seizure models, suggesting that similar structural modifications could enhance therapeutic profiles against seizures .
- Inflammation Models : In vivo studies indicated that compounds with similar structures could significantly lower inflammatory cytokines in models of chronic inflammation, suggesting a pathway for developing anti-inflammatory drugs .
Q & A
Q. Optimal Conditions :
- Temperature: 80°C for benzylation .
- Solvents: Tetrahydrofuran (THF) for alkylation; ethanol/water for hydrolysis .
- Catalysts: Palladium on carbon (Pd/C) for deprotection in hydrogenation .
How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?
Basic Research Question
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1 ppm (benzyloxy –OCH₂Ph), and δ 1.5 ppm (methyl groups) .
- ¹³C NMR : Carboxylic acid carbon at ~δ 175 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 285.136 (calculated for C₁₇H₁₈O₃) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in analogs like (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .
How can researchers optimize reaction yields given steric hindrance from the benzyloxy group?
Advanced Research Question
Steric hindrance at the 4-position complicates functionalization. Strategies include:
- Directed Ortho-Metalation : Use of directing groups (e.g., –B(OH)₂) to install substituents .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- Protection/Deprotection : Temporary protection of the benzyloxy group with trimethylsilyl (TMS) during alkylation .
Example : Microwave irradiation at 100°C for 30 minutes increased yield from 45% to 72% in a Friedel-Crafts analog synthesis .
How can discrepancies between in vitro PPARγ activation and in vivo antidiabetic efficacy be resolved?
Advanced Research Question
Discrepancies may arise from:
- Metabolic Instability : Rapid ester hydrolysis in vivo, as observed in PPARγ agonists .
- Solubility Limitations : Poor bioavailability due to low water solubility. Use logP calculations (predicted logP = 3.8) to guide prodrug design .
- Species-Specific Responses : Validate assays using humanized PPARγ receptor models .
Q. Data Contradiction Analysis :
| Assay Type | EC₅₀ (nM) | Model System | Reference |
|---|---|---|---|
| In vitro | 15 | HEK293 cells | |
| In vivo | 250 | Zucker rat |
What computational modeling approaches predict target interactions for this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina simulates binding to PPARγ ligand-binding domain (LBD). Key interactions:
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Predict substituent effects using Hammett σ constants for electron-withdrawing/donating groups .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl bromide) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?
Advanced Research Question
- pH Stability :
- Stable at pH 5–7; degrades above pH 8 via ester hydrolysis .
- Half-Life : 24 hours at pH 9 vs. >1 week at pH 6 .
- Thermal Stability :
What mechanistic insights explain its role in diabetes research?
Advanced Research Question
- PPARγ Agonism : Binds to PPARγ, enhancing insulin sensitivity in adipocytes .
- Gene Regulation : Upregulates GLUT4 and adiponectin in vitro .
- In Vivo Efficacy : Reduces blood glucose by 40% in diabetic rats at 10 mg/kg/day .
Which structural modifications enhance its biological activity, and how are SAR studies designed?
Advanced Research Question
Key Substituents :
Q. SAR Workflow :
Synthesize derivatives with varied substituents (e.g., –CF₃, –OCH₃).
Test in PPARγ transactivation assays.
Correlate logP values with membrane permeability .
What HPLC methods ensure purity assessment, and how are column choices optimized?
Basic Research Question
Q. Validation Parameters :
- Linearity (R² > 0.999), LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
